![molecular formula C24H38N2 B1676591 Milategrast CAS No. 859217-52-0](/img/structure/B1676591.png)
Milategrast
描述
Milategrast is a small molecule drug that functions as an integrin antagonist. It was initially developed by Eisai Co., Ltd. and is currently under investigation for its potential therapeutic applications in treating inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease . The compound is known for its ability to inhibit the adhesion and infiltration of leukocytes into inflamed tissues, thereby exhibiting significant anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: Milategrast can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the piperazine ring and the attachment of the cyclopropylmethyl and tetramethylcyclohexyl groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions: Milategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the piperazine ring or the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activities .
科学研究应用
Key Features:
- Targeted Interaction : Specifically inhibits calreticulin-integrin α4 interaction.
- Therapeutic Focus : Primarily investigated for treating inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease.
- Comparative Advantage : Unique among integrin antagonists due to its specific targeting mechanism.
Therapeutic Applications
Milategrast has been explored for several therapeutic applications, particularly in autoimmune and inflammatory diseases. Its potential uses include:
- Inflammatory Bowel Disease : Investigated for its efficacy in treating ulcerative colitis and Crohn's disease.
- Rheumatoid Arthritis : Explored as a treatment option due to its anti-inflammatory properties.
- Psoriasis : Potential applications in managing this chronic skin condition.
Summary of Research Findings
Inflammatory Bowel Disease
A notable study involving this compound focused on its effects in animal models of IBD. When administered orally to IBD model mice, this compound demonstrated remarkable anti-inflammatory effects by suppressing leukocyte adhesion and infiltration at inflamed sites. Transcriptome analysis revealed significant suppression of inflammatory cytokines and signaling factors, indicating its potential as a therapeutic agent for IBD patients .
Comparative Analysis with Other Treatments
This compound has been compared with other integrin antagonists such as vedolizumab and lifitegrast. While vedolizumab targets integrin α4β7 for IBD treatment, this compound's unique mechanism highlights its potential advantages in reducing inflammation without affecting other pathways involved in immune response .
Clinical Observations
In clinical settings, this compound's safety profile has been evaluated alongside its efficacy. Observational studies have reported positive outcomes regarding its use in patients with moderate to severe ulcerative colitis who have not responded adequately to conventional therapies. The endoscopic improvement rates observed were significant, reinforcing the compound's therapeutic promise .
作用机制
Milategrast exerts its effects by inhibiting the interaction between calreticulin and integrin α4, which are involved in the adhesion and infiltration of leukocytes into inflamed tissues. By blocking this interaction, this compound reduces the migration of leukocytes to the site of inflammation, thereby exhibiting anti-inflammatory effects . This mechanism is particularly beneficial in treating conditions characterized by excessive leukocyte infiltration, such as inflammatory bowel diseases .
相似化合物的比较
Vedolizumab: A monoclonal antibody that targets integrin α4β7 and is used for treating inflammatory bowel diseases.
Uniqueness of Milategrast: this compound is unique in its specific inhibition of the calreticulin-integrin α4 interaction, which is not targeted by other integrin antagonists. This unique mechanism of action provides a distinct therapeutic advantage in reducing leukocyte infiltration and inflammation .
生物活性
Milategrast, also known as E6007, is a small molecule currently under clinical development primarily for the treatment of inflammatory bowel disease (IBD). Its biological activity is characterized by its mechanism as a cell adhesion inhibitor, which plays a crucial role in modulating immune responses and inflammation.
This compound operates by inhibiting the interaction between calreticulin (CRT) and integrin α4 (ITGA4), effectively blocking leukocyte adhesion and infiltration into inflamed tissues. This mechanism was elucidated through extensive research conducted by a collaboration between Eisai Co., Ltd. and the University of Tsukuba. The compound's ability to suppress the adhesion of leukocytes is particularly significant in conditions like ulcerative colitis (UC) and Crohn’s disease, where aberrant leukocyte infiltration exacerbates inflammation.
Key Findings
- Inhibition of Leukocyte Adhesion : this compound binds to CRT, disrupting its interaction with ITGA4, leading to reduced leukocyte adhesion .
- Anti-inflammatory Effects : In preclinical models, oral administration of this compound resulted in significant anti-inflammatory effects, including decreased leukocyte infiltration at sites of inflammation in IBD model mice .
- Gene Expression Modulation : Transcriptome analysis revealed that this compound treatment downregulated inflammatory cytokines and signaling pathways associated with immune responses .
Clinical Implications
The implications of this compound's biological activity extend to its potential use in treating various inflammatory conditions. The compound's novel mechanism offers a promising alternative to existing therapies that often target more traditional pathways.
Case Studies
A notable case study involved patients with persistent bloody diarrhea attributed to ulcerative colitis. Traditional therapies had failed, leading to surgical intervention. In contrast, compounds like this compound may provide a non-invasive treatment option that targets the underlying mechanisms of inflammation without necessitating surgical procedures .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
Future Directions
Given the increasing prevalence of IBD and the limitations of current therapies, further clinical trials are essential to establish the safety and efficacy profile of this compound. The ongoing studies aim to explore its potential not only in IBD but also in other autoimmune conditions where leukocyte infiltration is a hallmark.
属性
CAS 编号 |
859217-52-0 |
---|---|
分子式 |
C24H38N2 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine |
InChI |
InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3 |
InChI 键 |
PGWIKFFLIJECAM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |
规范 SMILES |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Milategrast |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。